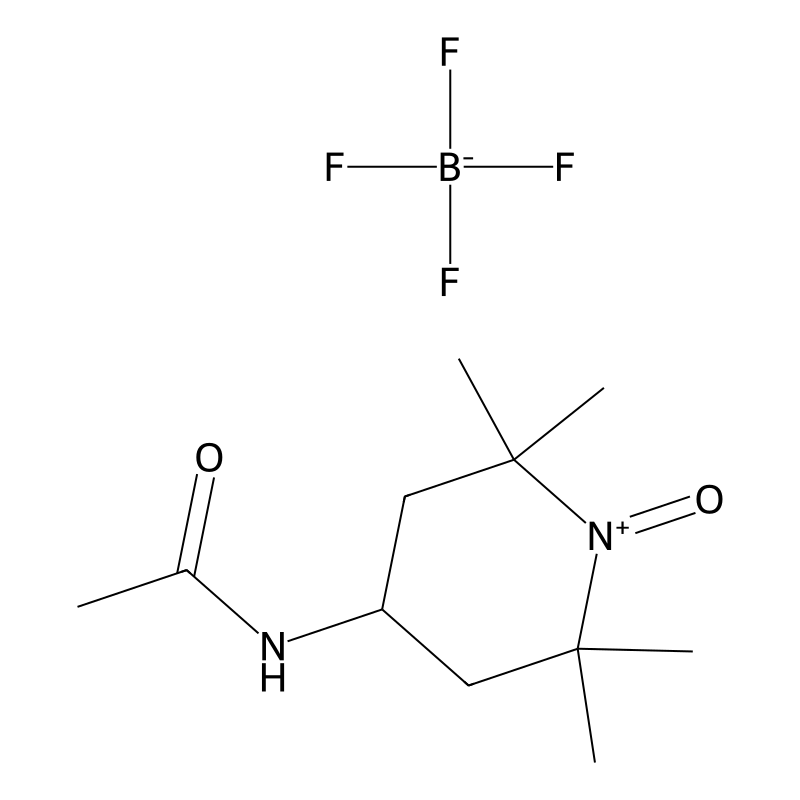

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Stoichiometric Oxidant

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate, also known as Bobbitt's salt, is a metal-free oxidant used in scientific research for various oxidation reactions. Unlike many oxidants, Bobbitt's salt is non-toxic and environmentally friendly [].

One of its primary applications is the conversion of alcohols to their corresponding carbonyl compounds (aldehydes or ketones) [, ]. This reaction is particularly useful for synthesizing new organic molecules in the laboratory. Studies have shown Bobbitt's salt to be effective in oxidizing a wide range of alcohols with good yields [].

Alternative to Traditional Oxidants

Bobbitt's salt offers several advantages over traditional oxidants commonly used in organic chemistry. It is a water-soluble reagent, allowing reactions to be conducted in a more environmentally friendly solvent compared to organic solvents often required for other oxidants []. Additionally, Bobbitt's salt can be regenerated after use, making it a more cost-effective option for researchers [].

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is an oxoammonium compound derived from 4-acetamido-2,2,6,6-tetramethylpiperidine. It is commonly referred to as Bobbitt's salt, named after American chemist James M. Bobbitt. This compound features the tetrafluoroborate anion and is recognized for its role in catalyzing various

4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate is primarily utilized as a catalyst in oxidation reactions. It facilitates the conversion of alcohols into aldehydes, ketones, or carboxylic acids. Additionally, it can convert aldehydes into hexafluoroisopropyl esters through specific reaction pathways . The compound's unique oxoammonium structure allows it to participate effectively in these transformations.

While specific biological activities of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate are not extensively documented, its derivatives and related compounds have shown potential in various biological contexts. The oxoammonium salts are often investigated for their roles in organic synthesis and catalysis but may also exhibit antimicrobial properties due to their structural characteristics . Further research could elucidate more about its biological implications.

The synthesis of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate typically involves the reaction of 4-acetamido-2,2,6,6-tetramethylpiperidine with tetrafluoroboric acid. This reaction can be performed under controlled conditions to ensure the formation of the desired oxoammonium salt. Various methods have been reported for its preparation, including stoichiometric oxidations of alcohols using this compound as a reagent .

The primary applications of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate lie in organic synthesis and catalysis. It is particularly useful in:

- Oxidation Reactions: Converting alcohols to aldehydes or ketones.

- Synthetic Chemistry: Serving as a reagent in various organic transformations.

- Research: Employed in studies involving catalytic processes and reaction mechanisms .

Several compounds share structural similarities with 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Acetamido-2,2,6,6-tetramethylpiperidine | Amine | Precursor to the oxoammonium salt |

| N-Oxyl Derivatives (e.g., TEMPO) | Oxoammonium | Widely used in oxidation reactions |

| 4-(Acetylamino)-2,2,6,6-tetramethylpiperidine | Amine | Similar reactivity but different anionic counterpart |

These compounds highlight the uniqueness of 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate due to its specific tetrafluoroborate anion and its distinct catalytic properties compared to other oxoammonium salts like TEMPO .

| Method | Starting Material | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Direct acetylation followed by oxidation | 4-amino-2,2,6,6-tetramethylpiperidine | 75 (overall) | 5 days | Bobbitt et al. 2013 |

| Two-step from 4-amino-2,2,6,6-tetramethylpiperidine | 4-amino-2,2,6,6-tetramethylpiperidine | 85 (step 1), 88 (step 2) | 24 h + 4 h | Ma & Bobbitt 1991 |

| Revised one-pot procedure | 4-amino-2,2,6,6-tetramethylpiperidine | 90-93 (each step) | 2-3 days | Tilley et al. 2013 |

| Golubev disproportionation method | 4-acetamido-TEMPO | 85-90 | 2-6 h | Golubev et al. 1971 |

Synthesis from 4-Acetamido-TEMPO

The transformation of 4-acetamido-TEMPO to the corresponding oxoammonium tetrafluoroborate salt represents a crucial step in the overall synthetic pathway. This oxidation process involves the conversion of the stable nitroxyl radical to the more highly oxidized oxoammonium cation, which serves as the active oxidizing species [1] [7] [8].

The most commonly employed methodology utilizes tetrafluoroboric acid in combination with sodium hypochlorite as the oxidizing system [1] [2]. This approach is conducted in aqueous medium at 0°C to maintain stability of the reactive intermediates and minimize decomposition pathways. The reaction proceeds through initial protonation of the nitroxyl radical followed by oxidation to generate the oxoammonium cation, which subsequently forms a stable salt with the tetrafluoroborate counterion.

A significant improvement to this methodology involves the addition of sodium tetrafluoroborate to facilitate common ion precipitation, thereby enhancing both the yield and purity of the final product [3]. This modification increases the yield from approximately 85-88% to 90-93% while simultaneously improving the product purity to greater than 95%. The enhanced precipitation also simplifies the isolation and purification procedures.

Alternative oxidizing systems have been investigated, including the use of perchloric acid in combination with sodium hypochlorite [9]. While this approach provides similar yields in the range of 80-85%, the tetrafluoroboric acid system remains preferred due to superior product stability and ease of handling.

Table 2: Synthesis from 4-Acetamido-TEMPO to Oxoammonium Salt

| Oxidizing Agent | Conditions | Yield (%) | Product Purity | Isolation Method |

|---|---|---|---|---|

| HBF4 + NaOCl | Aqueous, 0°C | 85-88 | >95% | Filtration |

| HBF4 + NaOCl + NaBF4 | Aqueous, 0°C, common ion precipitation | 90-93 | >95% (enhanced) | Common ion precipitation |

| HClO4 + NaOCl | Aqueous, room temperature | 80-85 | >90% | Crystallization |

| Tetrafluoroboric acid + Bleach | Water, ice bath | 88 | >95% | Precipitation |

Large-Scale Preparation Protocols

The adaptation of laboratory-scale synthetic methodologies to large-scale production requires careful consideration of process parameters, equipment design, and quality control measures. Industrial preparation of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate has been successfully demonstrated at scales exceeding 100 kilograms [10] [11].

For molar-scale preparations, standard laboratory glassware can accommodate the reaction requirements, though careful attention to temperature control and pH monitoring becomes increasingly critical as reaction volumes increase [1] [3]. The exothermic nature of both the acetylation and oxidation steps necessitates adequate heat removal capacity to maintain reaction temperatures within the optimal range.

At the 5-10 mole scale, specialized equipment including jacketed reactors and mechanical stirring systems becomes necessary to ensure adequate heat transfer and mixing efficiency [11] [12]. Temperature control becomes particularly important during the oxidation step, where elevated temperatures can lead to decomposition of the desired product and formation of unwanted byproducts.

Industrial-scale production utilizes continuous process technology with automated pH control and inline monitoring systems [11]. These large-scale operations achieve yields in the range of 85-95% through precise control of process variables and implementation of advanced process control strategies. The continuous nature of the process also enables better heat integration and waste minimization.

Table 3: Large-Scale Preparation Protocols

| Scale | Key Modifications | Equipment Requirements | Yield Range (%) | Critical Parameters |

|---|---|---|---|---|

| 1 mole | Standard procedure | Standard glassware | 75-85 | Temperature control, pH monitoring |

| 5-10 mole | Enhanced mixing, temperature control | Jacketed reactor, mechanical stirring | 80-90 | Heat transfer, mixing efficiency |

| Industrial (>100 kg) | Continuous process, automated pH control | Pilot plant reactor, inline monitoring | 85-95 | Process automation, quality control |

| Laboratory (10-50 g) | Microscale optimization | Standard laboratory setup | 90-95 | Reagent purity, stoichiometry |

Green Chemistry Approaches to Synthesis

The synthesis of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate exemplifies several key principles of green chemistry, making it an environmentally favorable process compared to traditional oxidation methodologies that rely on heavy metal-based oxidants [1] [10] [13].

The primary green chemistry advantage of this synthetic approach lies in the use of water as the primary solvent throughout the entire synthetic sequence [1] [3]. This aqueous solvent system eliminates the need for organic solvents in most steps, significantly reducing the environmental impact and improving the safety profile of the process. The water-based system also facilitates easier separation and purification of products.

The metal-free nature of the oxidation chemistry represents another significant environmental advantage [1] [10]. Unlike traditional oxidation methods that employ chromium, manganese, or other heavy metal oxidants, the oxoammonium salt-based system generates no toxic metal waste streams. This characteristic is particularly important for pharmaceutical and fine chemical applications where heavy metal contamination must be minimized.

The recyclability of the oxidant provides an additional green chemistry benefit [1] [13]. After completion of an oxidation reaction, the spent oxidant can be recovered and regenerated to the active oxoammonium form, enabling a circular chemistry approach that minimizes waste generation and reduces raw material consumption.

Atom efficiency considerations also favor this synthetic methodology [13]. The oxidation reactions proceed with high selectivity and minimal formation of unwanted byproducts, resulting in lower E-factors compared to alternative oxidation methods. This efficiency translates to reduced waste streams and simplified purification procedures.

Table 4: Green Chemistry Approaches to Synthesis

| Green Aspect | Implementation | Environmental Benefit | Efficiency Impact |

|---|---|---|---|

| Aqueous solvent system | Water as primary solvent | Reduced organic solvent use | Similar yields |

| Metal-free oxidation | Organic oxidation without heavy metals | No chromium or manganese waste | Enhanced selectivity |

| Recyclable oxidant | Recovery and regeneration of spent oxidant | Circular chemistry approach | Cost reduction |

| Minimal waste generation | Atom-efficient reactions | Lower E-factor | Simplified purification |

| Non-toxic reagents | Avoidance of hazardous chemicals | Safer handling | Improved safety profile |

Quality Control and Purity Assessment

The quality control and purity assessment of 4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium Tetrafluoroborate requires a comprehensive analytical approach due to the unique chemical properties of this oxoammonium salt. Multiple analytical techniques are employed to ensure product quality and assess various aspects of chemical and physical purity [4] [14] [15].

Iodometric titration serves as the primary method for determining the oxidative capacity and overall purity of the oxoammonium salt [4] [16] [17]. This technique directly quantifies the active oxidizing species by measuring the amount of iodine liberated upon reaction with potassium iodide in acidic medium. The liberated iodine is subsequently titrated with standardized sodium thiosulfate solution using starch as an indicator. Commercial specifications typically require a minimum purity of 95.0% by iodometric titration [4] [14].

High Performance Liquid Chromatography provides complementary information regarding chemical purity and the presence of organic impurities [14] [15]. This technique offers high precision for trace impurity detection and enables quantification of potential degradation products or synthetic intermediates. Modern HPLC methods typically specify minimum purity levels of 98.0% for research-grade material.

Nuclear Magnetic Resonance spectroscopy offers comprehensive structural confirmation and serves as a valuable tool for both identity verification and purity assessment [18] [19]. Proton NMR spectroscopy readily confirms the acetamido functionality and tetramethyl substitution pattern, while integration of characteristic signals provides quantitative purity information. The technique is particularly valuable for detecting structural impurities that might not be apparent through other analytical methods.

Gas Chromatography finds application primarily for the assessment of volatile impurities and residual solvents [18]. This technique complements the liquid chromatographic methods by focusing on low molecular weight contaminants that might interfere with subsequent synthetic applications.

Melting point determination provides a simple and rapid assessment of physical purity [4] [18]. The oxoammonium tetrafluoroborate salt exhibits characteristic decomposition at 181°C, and deviations from this value can indicate the presence of impurities or degradation products.

Ultraviolet-Visible spectroscopy enables real-time monitoring of the oxoammonium salt concentration and provides characteristic absorption features that can be used for identity confirmation [20]. The technique is particularly valuable for process monitoring applications where rapid analysis is required.

Table 5: Quality Control and Purity Assessment Methods

| Analytical Method | Parameter Measured | Typical Range/Specification | Advantages | Limitations |

|---|---|---|---|---|

| Iodometric titration | Oxidative capacity (purity) | ≥95.0% (by titration) | Direct quantification of active species | Susceptible to interference |

| High Performance Liquid Chromatography (HPLC) | Chemical purity and impurities | ≥98.0% (HPLC) | High precision, trace impurity detection | Requires standard compounds |

| Nuclear Magnetic Resonance (NMR) spectroscopy | Structural confirmation and purity | Structural confirmation | Comprehensive structural analysis | Time-intensive analysis |

| Gas Chromatography (GC) | Volatile impurities | <1% volatile impurities | Volatile impurity assessment | Limited to volatile compounds |

| Melting point determination | Physical purity indicator | 181°C (decomposition) | Simple, rapid assessment | Non-specific measurement |

| Ultraviolet-Visible (UV-Vis) spectroscopy | Concentration and identity | λmax characteristic absorption | Real-time monitoring capability | Limited structural information |

GHS Hazard Statements

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant